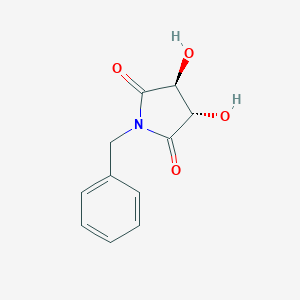

(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

Übersicht

Beschreibung

"(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione" is a synthetic intermediate with a unique structural feature, making it a valuable scaffold in organic chemistry and medicinal research. It is related to a variety of bioactive compounds and has been the subject of various synthetic routes and structural analyses to understand its chemical and physical behavior better.

Synthesis Analysis

The compound can be synthesized via a melting reaction of the salt formed by L-malic acid and benzylamine in methanol, with optimal conditions reported at 140°C for 8 hours yielding 68% (Qiu Fei, 2011). Another study explored the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides to investigate the stereochemical outcome (N. Jumali et al., 2017).

Molecular Structure Analysis

Structural investigations of related compounds, such as 3-acylpyrrolidine-2,4-diones (tetramic acids), have been facilitated by NMR spectroscopy and X-ray crystallography, revealing insights into their tautomeric forms and structural revisions of natural products containing this unit (M. J. Nolte et al., 1980).

Chemical Reactions and Properties

The conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation has been explored, highlighting the thermodynamic instability of tosylates and their spontaneous conversion to maleimides, thus providing a deeper understanding of the reactivity and potential transformations of the compound (Maocai Yan et al., 2018).

Physical Properties Analysis

The melting reaction synthesis method not only offers a route to synthesize the target compound but also indirectly provides insights into its physical properties, such as melting point and solubility, which are crucial for further applications and handling (Qiu Fei, 2011).

Chemical Properties Analysis

The study on the structure-activity relationship of related compounds, such as 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, provides insights into the chemical properties and functional group reactivity, which are essential for designing substrate-specific inhibitors with improved functional activities (Qianbin Li et al., 2009).

Wissenschaftliche Forschungsanwendungen

Conversion to Maleimide for Organic Synthesis : Pyrrolidine-2,5-diones, like the one , can be converted to maleimides. This process involves tosylation and has been investigated using density functional theory (DFT). The knowledge of this conversion is useful in understanding properties and synthesis methods related to pyrrolidine-2,5-diones and maleimides (Yan et al., 2018).

Building Block for Macrocyclic Polyesters : (3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine has been used as a building block in synthesizing new enantiopure macrocyclic polyesters. Different synthetic approaches leading to these structures have been explored and verified through NMR spectroscopy, FAB mass spectrometry, and X-ray analysis (Cicchi et al., 1998).

Synthesis via Melting Reaction : A melting reaction method has been developed for synthesizing 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, starting from L-malic acid and benzylamine. This reaction's optimal conditions were found to be 140℃ for 8 hours (Qiu Fei, 2011).

Antimicrobial Activity of Derivatives : New derivatives of 3-benzyl-4-thioxo-5-arylideneimidazolidine-2-ones and 3-benzyl-5-arylideneimidazolidine-2,4-dione have been synthesized from aromatic aldehydes and 3-substituted imidazolidine-2,4-diones or 4-thioxoimidazolidine-2-ones. These compounds exhibit antimicrobial activity, demonstrating the potential biomedical applications of these derivatives (Albuquerque et al., 1999).

Inhibitory Effects on Human Carbonic Anhydrase Isozymes : Some derivatives of 3,4-dihydroxypyrrolidine-2,5-dione have been investigated for their inhibitory effects on human carbonic anhydrase isozymes I and II. These findings suggest potential therapeutic applications for these compounds in conditions where inhibition of these enzymes is beneficial (Arslan et al., 2015).

Anti-Inflammatory Activity as PPARgamma Ligands : Some derivatives of thiazolidine-2,4-diones, including those with 3-benzylidene groups, have shown considerable anti-inflammatory activities and are potential ligands of PPARgamma. This indicates the role of these compounds in developing new anti-inflammatory agents (Barros et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBMPGFJNIDMRR-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)[C@H]([C@@H](C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)

![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)

![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)

![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)